molecular formula C19H19ClN2O B028059 Desloratadine Pyridine N-oxide CAS No. 169253-26-3

Desloratadine Pyridine N-oxide

Cat. No.: B028059
CAS No.: 169253-26-3
M. Wt: 326.8 g/mol
InChI Key: ZTRQZDOHUHWANO-UHFFFAOYSA-N
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Description

Desloratadine Pyridine N-oxide is a derivative of desloratadine, a second-generation tricyclic antihistamine. This compound is characterized by the presence of a pyridine N-oxide group, which significantly influences its chemical properties and reactivity. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desloratadine Pyridine N-oxide can be synthesized through the oxidation of desloratadine. One common method involves the use of peroxyacids as oxidizing agents. The reaction typically takes place under mild conditions to prevent the degradation of the sensitive tricyclic structure of desloratadine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yields and purity. For instance, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to produce various pyridine N-oxides efficiently .

Chemical Reactions Analysis

Types of Reactions

Desloratadine Pyridine N-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

Desloratadine Pyridine N-oxide, a derivative of desloratadine, is a compound of significant interest in pharmacological research, particularly for its antihistaminic properties and potential applications in treating allergic conditions. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound is formed through the oxidation of desloratadine, primarily mediated by cytochrome P450 enzymes (specifically CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in human hepatocytes. This compound exhibits enhanced biological activity compared to its parent compound due to its structural modifications.

Target Receptors:

  • This compound acts primarily as a selective H1 receptor antagonist , blocking histamine from binding to H1 receptors involved in allergic reactions .

Pharmacodynamics:

  • The compound demonstrates a higher affinity for H1 receptors than loratadine, with studies indicating it can inhibit histamine-induced contractions in isolated tissues more effectively than its precursor .

Biochemical Pathways:

  • The metabolic pathway involves oxidation and glucuronidation, leading to the formation of active metabolites that contribute to its antihistaminic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed efficiently and exhibits a prolonged half-life, allowing for sustained antihistaminic activity. The concentration of desloratadine and its metabolites is notably higher in immune-related tissues such as the spleen, suggesting targeted therapeutic effects in allergic responses.

Case Study 1: Antihistaminic Activity

A study investigated the antihistaminic activity of various N-oxidized derivatives of loratadine. It was found that the rigidification of the core structure through N-oxidation significantly affected the biological activity in an enantiomer-dependent manner. Computational docking studies supported these findings by illustrating differential affinities for the human histamine receptor among the enantiomers .

Case Study 2: Clinical Applications

Research has shown that this compound may have potential applications beyond allergy treatment. Its anti-inflammatory properties are being explored in conditions like chronic urticaria and other inflammatory disorders. Clinical trials are ongoing to evaluate its efficacy and safety profile compared to traditional antihistamines .

Comparative Analysis of Biological Activity

CompoundH1 Receptor AffinityAntihistaminic PotencyMetabolic Pathway
DesloratadineHighModerateOxidation + Glucuronidation
This compoundHigherEnhancedOxidation + Glucuronidation

Properties

IUPAC Name

13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQZDOHUHWANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595801
Record name 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169253-26-3
Record name 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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